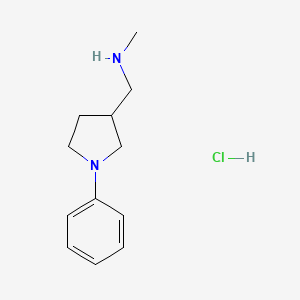
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylpyrrolidine derivatives with methylating agents. The resulting compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of key functional groups and structural integrity.
Anticancer Activity
Recent studies have indicated that compounds related to N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown varying degrees of cytotoxicity against human lung adenocarcinoma (A549) cells. In one study, modifications to the phenyl ring enhanced anticancer activity, with certain substitutions reducing cell viability to as low as 61% compared to control treatments .
| Compound | Substitution | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells |
|---|---|---|---|
| Base Compound | None | 78-86 | Low |
| Compound 6 | 4-Chlorophenyl | 64 | Moderate |
| Compound 7 | 4-Bromophenyl | 61 | Moderate |
| Compound 8 | 4-Dimethylamino | Significantly lower than control | High |
Antimicrobial Properties
This compound derivatives have also been evaluated for antimicrobial activity. Studies have demonstrated efficacy against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against Gram-positive pathogens. In contrast, the activity against Gram-negative bacteria was weaker, indicating a selective antimicrobial profile .
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural modifications. SAR studies reveal that:
- Substituents on the Phenyl Ring : The introduction of halogen or dimethylamino groups significantly enhances anticancer activity.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can lead to changes in receptor binding affinity and potency, particularly at opioid receptors .
Case Study 1: Anticancer Efficacy
In a controlled study, a series of N-Methyl derivatives were tested against A549 cells. The results indicated that specific substitutions on the phenyl ring led to a marked increase in cytotoxicity compared to baseline levels, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Activity
Another study assessed the efficacy of these compounds against clinical isolates of Staphylococcus aureus. The findings highlighted the compound's ability to inhibit growth in resistant strains, emphasizing its potential role in addressing antibiotic resistance issues.
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAKPFUBGLPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















